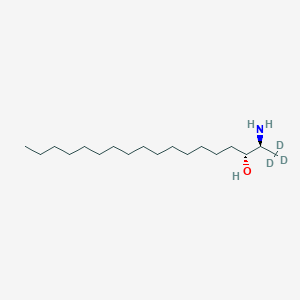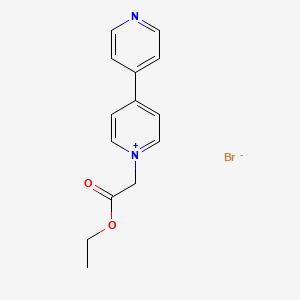
Butanamide, N-(3-nitrophenyl)-2,2,3,3,4,4,4-heptafluoro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,3,3,4,4,4-Heptafluoro-N-(3-nitrophenyl)butanamide is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms and a nitrophenyl group makes it a compound of interest in various scientific fields, including materials science and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(3-nitrophenyl)butanamide typically involves the reaction of 2,2,3,3,4,4,4-heptafluorobutylamine with 3-nitrobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction mixture is stirred at room temperature, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2,2,3,3,4,4,4-Heptafluoro-N-(3-nitrophenyl)butanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be replaced by nucleophiles under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products
Nucleophilic substitution: Products with nucleophiles replacing one or more fluorine atoms.
Reduction: 2,2,3,3,4,4,4-Heptafluoro-N-(3-aminophenyl)butanamide.
Oxidation: Products with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
2,2,3,3,4,4,4-Heptafluoro-N-(3-nitrophenyl)butanamide has several applications in scientific research:
Materials Science: Used in the development of fluorinated polymers and coatings due to its hydrophobic and oleophobic properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceuticals, particularly those requiring fluorinated moieties for enhanced bioavailability and metabolic stability.
Analytical Chemistry: Employed as a reference standard in gas chromatography and mass spectrometry due to its unique mass spectral signature.
Mécanisme D'action
The mechanism of action of 2,2,3,3,4,4,4-heptafluoro-N-(3-nitrophenyl)butanamide is not well-studied. its effects are likely mediated through interactions with biological macromolecules, such as proteins and nucleic acids, facilitated by its fluorinated and nitrophenyl groups. These interactions can alter the structure and function of the target molecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,3,3,4,4,4-Heptafluorobutylamine: A precursor in the synthesis of 2,2,3,3,4,4,4-heptafluoro-N-(3-nitrophenyl)butanamide.
2,2,3,3,4,4,4-Heptafluoro-1-butanol: Another fluorinated compound with similar properties but different functional groups.
1,2,2,3,3,4,4-Heptafluorocyclopentane: A cyclic analog with comparable fluorine content.
Uniqueness
2,2,3,3,4,4,4-Heptafluoro-N-(3-nitrophenyl)butanamide is unique due to the combination of its fluorinated butanamide backbone and the nitrophenyl group. This combination imparts distinct chemical and physical properties, making it valuable in specialized applications where both hydrophobicity and specific reactivity are required.
Propriétés
Numéro CAS |
199530-72-8 |
|---|---|
Formule moléculaire |
C10H5F7N2O3 |
Poids moléculaire |
334.15 g/mol |
Nom IUPAC |
2,2,3,3,4,4,4-heptafluoro-N-(3-nitrophenyl)butanamide |
InChI |
InChI=1S/C10H5F7N2O3/c11-8(12,9(13,14)10(15,16)17)7(20)18-5-2-1-3-6(4-5)19(21)22/h1-4H,(H,18,20) |
Clé InChI |
XLJRHHILGOGNKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(C(C(F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




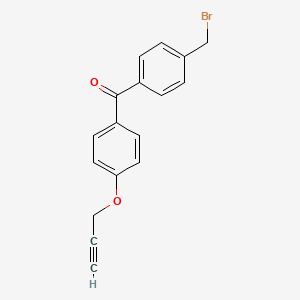

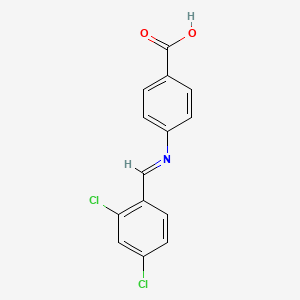

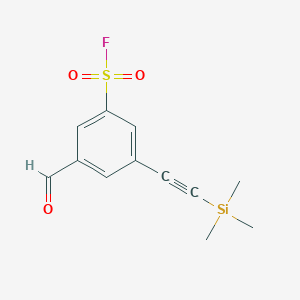
![11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one](/img/structure/B11942364.png)




